6-imino-11-methyl-2-oxo-N-(1-phenylethyl)-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide 6-imino-11-methyl-2-oxo-N-(1-phenylethyl)-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Brand Name: Vulcanchem
CAS No.: 510761-36-1
VCID: VC9126628
InChI: InChI=1S/C24H23N5O2/c1-4-12-28-20(25)18(23(30)26-16(3)17-10-6-5-7-11-17)14-19-22(28)27-21-15(2)9-8-13-29(21)24(19)31/h4-11,13-14,16,25H,1,12H2,2-3H3,(H,26,30)
SMILES: CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CC=C)C(=O)NC(C)C4=CC=CC=C4
Molecular Formula: C24H23N5O2
Molecular Weight: 413.5 g/mol

6-imino-11-methyl-2-oxo-N-(1-phenylethyl)-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

CAS No.: 510761-36-1

Cat. No.: VC9126628

Molecular Formula: C24H23N5O2

Molecular Weight: 413.5 g/mol

* For research use only. Not for human or veterinary use.

6-imino-11-methyl-2-oxo-N-(1-phenylethyl)-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide - 510761-36-1

Specification

CAS No. 510761-36-1
Molecular Formula C24H23N5O2
Molecular Weight 413.5 g/mol
IUPAC Name 6-imino-11-methyl-2-oxo-N-(1-phenylethyl)-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Standard InChI InChI=1S/C24H23N5O2/c1-4-12-28-20(25)18(23(30)26-16(3)17-10-6-5-7-11-17)14-19-22(28)27-21-15(2)9-8-13-29(21)24(19)31/h4-11,13-14,16,25H,1,12H2,2-3H3,(H,26,30)
Standard InChI Key MSNYKNAWXSBMNC-UHFFFAOYSA-N
SMILES CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CC=C)C(=O)NC(C)C4=CC=CC=C4
Canonical SMILES CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CC=C)C(=O)NC(C)C4=CC=CC=C4

Introduction

The compound 6-imino-11-methyl-2-oxo-N-(1-phenylethyl)-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule featuring a triazatricyclo framework. This structure is notable for its intricate arrangement of functional groups, including imino and carboxamide groups, which are crucial for its chemical reactivity and potential biological activities. The compound belongs to the triazine derivatives class, known for their diverse chemical properties and biological applications.

Synthesis and Characterization

The synthesis of such complex organic compounds typically involves multi-step organic synthesis techniques. Common synthetic routes may include condensation reactions, cyclization, and functional group modifications. Characterization of the compound is crucial and can be achieved using advanced spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Potential Applications

Given its unique structure and functional groups, 6-imino-11-methyl-2-oxo-N-(1-phenylethyl)-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has potential applications in various fields:

  • Medicinal Chemistry: Its complex structure and functional groups make it a candidate for drug development, particularly in targeting specific biological pathways.

  • Material Science: The compound's unique molecular framework could be exploited in the design of novel materials with tailored properties.

Biological Activity and Interaction Studies

Understanding the biological activity of this compound requires in-depth interaction studies. These studies could involve molecular docking simulations to predict potential binding sites and biological targets. Further research is necessary to elucidate its precise biological effects through in vitro and in vivo studies.

Compound FeaturePotential Biological Impact
Triazatricyclo CoreUnique structural interactions with biological targets
Imino and Carboxamide GroupsEnhanced reactivity and potential for biological activity

Comparison with Similar Compounds

While specific data on 6-imino-11-methyl-2-oxo-N-(1-phenylethyl)-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is limited, similar compounds with triazine cores have shown diverse biological activities, such as anticancer and antimicrobial properties. The distinct tricyclic structure combined with specific functional groups may enhance its biological interactions compared to other derivatives.

Similar CompoundBiological Activity
6-Oxo-N-(1-prop-enoylpiperidin)Anticancer activity
N-Methyl-N-[1-(trifluoromethyl)pyrimidin]Antimicrobial properties
7-Oxo derivativeEnzyme inhibition

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator